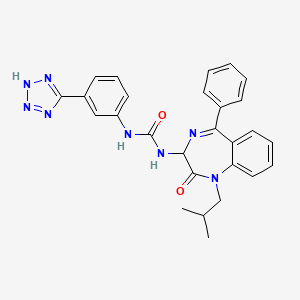

L 368935

Description

Properties

CAS No. |

145878-31-5 |

|---|---|

Molecular Formula |

C27H26N8O2 |

Molecular Weight |

494.5 g/mol |

IUPAC Name |

1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea |

InChI |

InChI=1S/C27H26N8O2/c1-17(2)16-35-22-14-7-6-13-21(22)23(18-9-4-3-5-10-18)29-25(26(35)36)30-27(37)28-20-12-8-11-19(15-20)24-31-33-34-32-24/h3-15,17,25H,16H2,1-2H3,(H2,28,30,37)(H,31,32,33,34) |

InChI Key |

WOEBZQREQISGPC-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5 |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 368935 L-368,935 N-(1,3-dihydro-1-(2-methyl)propyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-((3-(1H-tetrazol-5-yl)phenyl)urea) |

Origin of Product |

United States |

Foundational & Exploratory

L-368,935: A Technical Guide to its Mechanism of Action as an Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,935 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OXTR). Developed initially for the management of preterm labor, its utility has expanded into neuroscience research to probe the physiological roles of the oxytocin system. This technical guide provides an in-depth overview of the mechanism of action of L-368,935, detailing its interaction with the oxytocin receptor and the subsequent blockade of downstream signaling cascades. Quantitative binding and functional data are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through logical diagrams to facilitate a comprehensive understanding of this important pharmacological tool.

Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

L-368,935 exerts its pharmacological effects by acting as a competitive antagonist at the oxytocin receptor, a class A G-protein coupled receptor (GPCR). By binding to the receptor, L-368,935 prevents the endogenous ligand, oxytocin, from binding and initiating the conformational changes necessary for receptor activation. This competitive inhibition effectively blocks the downstream signaling pathways normally triggered by oxytocin.

The primary signaling cascade initiated by the activation of the oxytocin receptor is the Gq/11 protein pathway.[1][2] Upon oxytocin binding, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[1][2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2][3] The rise in intracellular calcium is a critical event that mediates many of the physiological effects of oxytocin, such as uterine contractions.[3][4] L-368,935, by preventing the initial binding of oxytocin, abrogates this entire signaling cascade.

Recent studies also suggest a link between oxytocin receptor activation and the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade.[5][6] Oxytocin-induced activation of the MAPK/ERK pathway can be inhibited by oxytocin receptor antagonists, indicating that this is a downstream consequence of receptor activation that is also blocked by compounds like L-368,935.[6]

Quantitative Pharmacological Data

The binding affinity and functional potency of L-368,935 have been characterized in various in vitro systems. The following tables summarize key quantitative data.

Table 1: Binding Affinity (Ki) of L-368,935

| Receptor | Species/Tissue | Ki (nM) | Reference(s) |

| Oxytocin Receptor | Coyote Brain | 12.38 | [7] |

| Vasopressin V1a Receptor | Coyote Brain | 511.6 | [7] |

Table 2: Functional Potency (IC50) of L-368,935

| Assay | Species/Tissue | IC50 (nM) | Reference(s) |

| Oxytocin Receptor Binding | Rat Uterus | 8.9 | [8] |

| Oxytocin Receptor Binding | Human Uterus | 26 | [8] |

Note: IC50 values are dependent on assay conditions, whereas Ki values are a more direct measure of affinity.[9][10]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of L-368,935 for the oxytocin receptor.

Objective: To quantify the affinity of L-368,935 for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the oxytocin receptor (e.g., from transfected cells or tissue homogenates).

-

Radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin).

-

Unlabeled L-368,935.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing the oxytocin receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in binding buffer.[11][12]

-

Assay Setup: In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Competition: Add increasing concentrations of unlabeled L-368,935 to the wells.

-

Radioligand Addition: Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value) to all wells.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]

-

Filtration: Rapidly separate bound from unbound radioligand by vacuum filtration through glass fiber filters.[11]

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Determine the concentration of L-368,935 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of L-368,935 by monitoring changes in intracellular calcium.

Objective: To determine the ability of L-368,935 to inhibit oxytocin-induced intracellular calcium release.

Materials:

-

Live cells expressing the oxytocin receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).

-

Oxytocin.

-

L-368,935.

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Cell Plating: Seed cells expressing the oxytocin receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of L-368,935.

-

Agonist Stimulation: Add a fixed concentration of oxytocin to stimulate the cells.

-

Data Acquisition: Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.[4]

Data Analysis:

-

Generate dose-response curves for L-368,935's inhibition of the oxytocin-induced calcium signal.

-

Calculate the IC50 value, representing the concentration of L-368,935 that causes 50% inhibition of the maximal calcium response to oxytocin.

Visualizations

Signaling Pathways

Caption: Mechanism of action of L-368,935 at the oxytocin receptor.

Experimental Workflows

Caption: Experimental workflow for a radioligand competition binding assay.

Caption: Experimental workflow for an intracellular calcium mobilization assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of an oxytocin-induced rise in [Ca2+]i in single human myometrium smooth muscle cells [pubmed.ncbi.nlm.nih.gov]

- 4. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G-protein signaling of oxytocin receptor as a potential target for cabazitaxel-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bryophyllum pinnatum Compounds Inhibit Oxytocin-Induced Signaling Pathways in Human Myometrial Cells [frontiersin.org]

- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. brieflands.com [brieflands.com]

L-368,935: A Technical Guide to a Potent Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Developed initially for potential use as a tocolytic agent to prevent preterm labor, its utility has expanded significantly within the research community. This document provides an in-depth technical overview of L-368,935, including its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Data Summary

The following tables summarize the key quantitative data for L-368,935, providing a comparative overview of its binding affinity and selectivity.

Table 1: Binding Affinity of L-368,935 for the Oxytocin Receptor

| Species | Receptor | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Human | Oxytocin | Radioligand Binding | [3H]Oxytocin | - | 26 | [1][2] |

| Rat | Oxytocin | Radioligand Binding | [3H]Oxytocin | - | 8.9 | [1][2] |

| Coyote | Oxytocin | Competitive Binding Autoradiography | 125I-OVTA | 12.38 | - | [3] |

Table 2: Selectivity Profile of L-368,935

| Species | Receptor | Ki (nM) | Selectivity (fold vs. OXTR) | Reference |

| Coyote | Vasopressin 1a (AVPR1a) | 511.6 | ~41 | [3] |

Mechanism of Action and Signaling Pathways

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand oxytocin, primarily couples to Gq/11. This activation initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various physiological responses, including smooth muscle contraction.

L-368,935 acts as a competitive antagonist at the oxytocin receptor. By binding to the receptor, it prevents oxytocin from binding and initiating the downstream signaling cascade, thereby inhibiting oxytocin-mediated physiological effects.

Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,935.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of L-368,935 for the oxytocin receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the oxytocin receptor (e.g., from CHO-K1 cells stably transfected with the human OTR gene).

-

Radioligand: [3H]Oxytocin or a suitable iodinated antagonist like 125I-ornithine vasotocin analog (125I-OVTA).

-

L-368,935 (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

-

Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the OTR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of L-368,935 (e.g., 10-11 to 10-5 M).

-

For total binding wells, add vehicle instead of L-368,935.

-

For non-specific binding wells, add a saturating concentration of unlabeled oxytocin.

-

Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg of protein per well).

-

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-368,935 concentration.

-

Determine the IC50 value (the concentration of L-368,935 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Experimental Workflow for Competitive Radioligand Binding Assay.

In Vitro Functional Assay (Calcium Mobilization)

This protocol describes a method to assess the functional antagonist activity of L-368,935 by measuring its ability to inhibit oxytocin-induced intracellular calcium mobilization.

Materials:

-

Cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Oxytocin.

-

L-368,935.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Preparation: Seed the OTR-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of L-368,935 or vehicle for a set period (e.g., 15-30 minutes) at 37°C.

-

Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

-

Agonist Stimulation: Inject a submaximal concentration (e.g., EC80) of oxytocin into each well and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the oxytocin-induced response against the logarithm of the L-368,935 concentration.

-

Calculate the IC50 value for L-368,935 using non-linear regression.

-

In Vivo Behavioral Study (Social Recognition Test)

This protocol provides a framework for evaluating the effect of L-368,935 on social memory in rodents.

Animals:

-

Adult male rats or mice.

-

Juvenile conspecifics (for social stimulus).

Materials:

-

L-368,935.

-

Vehicle solution (e.g., saline or DMSO/saline mixture).

-

Test arena (e.g., an open field box).

-

Video recording and analysis software.

Procedure:

-

Habituation: Habituate the adult test animals to the test arena for a few days prior to the experiment. Also, habituate them to the injection procedure with vehicle injections.

-

Drug Administration: On the test day, administer L-368,935 or vehicle to the adult animals via the desired route (e.g., intraperitoneal or subcutaneous injection) at a specific time before the test (e.g., 30-60 minutes).

-

Trial 1 (Acquisition): Place the adult animal in the test arena. After a brief habituation period, introduce a juvenile conspecific for a short interaction period (e.g., 5 minutes). Record the duration of social investigation (e.g., sniffing) by the adult animal.

-

Inter-trial Interval: Return both animals to their home cages for a specific interval (e.g., 30-120 minutes).

-

Trial 2 (Retrieval): Re-introduce the same juvenile (familiar) or a novel juvenile into the arena with the adult test animal. Record the duration of social investigation for another 5-minute period.

-

Data Analysis:

-

A decrease in investigation time between Trial 1 and Trial 2 with the familiar juvenile indicates social recognition (memory).

-

Compare the investigation times in Trial 2 between the vehicle-treated and L-368,935-treated groups. A lack of decrease or a smaller decrease in investigation time in the L-368,935 group suggests an impairment of social memory.

-

A discrimination index can be calculated: (Time investigating novel - Time investigating familiar) / (Time investigating novel + Time investigating familiar).

-

References

L-368,935: A Technical Guide to its Function as a Cholecystokinin-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor.[1] As a benzodiazepine derivative, it has been instrumental in elucidating the physiological and pathological roles of the CCK-B receptor, which is also known as the gastrin receptor.[2] This document provides a comprehensive overview of the function of L-368,935, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action

L-368,935 functions as a competitive antagonist at the CCK-B receptor. This means it binds to the receptor with high affinity but does not elicit a biological response. Instead, it blocks the binding of endogenous agonists like cholecystokinin (CCK) and gastrin, thereby inhibiting their downstream signaling effects. The primary signaling pathway associated with the CCK-B receptor involves the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium.[3] By blocking agonist binding, L-368,935 prevents this signaling cascade.

Signaling Pathway of CCK-B Receptor and Antagonism by L-368,935

Caption: CCK-B receptor signaling pathway and its inhibition by L-368,935.

Pharmacological Data

The following tables summarize the key quantitative pharmacological parameters of L-368,935.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Species/Tissue | Reference |

| CCK-B IC50 | 0.1 nM | Not Specified | [1] |

| CCK-A/CCK-B Selectivity | 10,000-fold | Not Specified | [1] |

| Kb | 0.6 nM | Rat Ventromedial Hypothalamic Slice | [1] |

Table 2: In Vivo Efficacy

| Assay | Effect | Species | Reference |

| Pentagastrin-Induced Gastric Acid Secretion | Antagonism | Anesthetized Rat | [1] |

| CCK-8S-Induced Aspartate Release | Antagonism | Conscious Rat (Striatum) | [1] |

| Mouse Ex Vivo Binding Assay | CNS Activity Confirmed | Mouse | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize L-368,935 are provided below.

CCK-B Receptor Binding Assay

This assay determines the affinity of L-368,935 for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Male Wistar rats (250-500 g) or male Charles River mice (25-30 g) are euthanized by cervical dislocation.[4]

-

The cerebral cortex is rapidly dissected and placed in ice-cold HEPES-NaOH buffer (pH 7.2) containing: 130 mM NaCl, 4.7 mM KCl, 5 mM MgCl2, 10 mM HEPES, 1 mM EGTA, and 0.125 g/L bacitracin.[4]

-

The tissue is homogenized in 40 mL of buffer using a Teflon-in-glass homogenizer.[4]

-

The homogenate is centrifuged at 39,800 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.[4]

-

The final pellet is resuspended in the same buffer to a concentration of 5 mg/mL (rat) or 2 mg/mL (mouse) original wet weight.[4]

-

-

Binding Reaction:

-

In a final volume of 500 µL, incubate the membrane preparation with 25 pM of [¹²⁵I]Bolton-Hunter labeled CCK-8 and varying concentrations of L-368,935.[5]

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8 (e.g., 1 µM).

-

Incubation is carried out for 120 minutes at room temperature in a buffer containing 20 mM HEPES, 1 mM EGTA, 5 mM MgCl2, and 150 mM NaCl (pH 6.5).[5]

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified using a gamma counter.[5]

-

-

Data Analysis:

-

The IC50 value (the concentration of L-368,935 that inhibits 50% of specific radioligand binding) is calculated using non-linear regression analysis.

-

Pentagastrin-Induced Calcium Mobilization in GH3 Cells

This functional assay assesses the ability of L-368,935 to block the increase in intracellular calcium triggered by the CCK-B agonist, pentagastrin.

Methodology:

-

Cell Culture:

-

GH3 pituitary cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[6]

-

-

Calcium Indicator Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for a specified time at 37°C.

-

-

Measurement of Intracellular Calcium:

-

After washing to remove extracellular dye, the cells are placed in a fluorometer.

-

Baseline fluorescence is recorded.

-

Cells are pre-incubated with varying concentrations of L-368,935.

-

Pentagastrin is then added to stimulate the CCK-B receptors, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.[7][8]

-

-

Data Analysis:

-

The inhibitory effect of L-368,935 is determined by comparing the calcium response in the presence and absence of the antagonist. An IC50 value can be calculated.

-

In Vivo Antagonism of Pentagastrin-Induced Gastric Acid Secretion

This in vivo assay evaluates the efficacy of L-368,935 in blocking gastrin-stimulated acid secretion in an animal model.

Methodology:

-

Animal Preparation:

-

Gastric Perfusion and Sample Collection:

-

Drug Administration:

-

A continuous intravenous infusion of pentagastrin (e.g., 18 µg/kg/h) is initiated to stimulate gastric acid secretion.[9]

-

L-368,935 or vehicle is administered intravenously at various doses prior to or during the pentagastrin infusion.

-

-

Acid Output Measurement:

-

The volume of each gastric sample is recorded.

-

The acid concentration is determined by titration with a standardized NaOH solution (e.g., 0.01 N) to a neutral pH (e.g., 7.0).[11]

-

The total acid output is calculated for each collection period.

-

-

Data Analysis:

-

The percentage inhibition of pentagastrin-stimulated acid secretion by L-368,935 is calculated.

-

In Vivo Antagonism of CCK-8S-Induced Aspartate Release (Microdialysis)

This experiment assesses the ability of L-368,935 to block the CCK-8S-stimulated release of the excitatory amino acid aspartate in the brain.

Methodology:

-

Animal Preparation and Probe Implantation:

-

A guide cannula is stereotaxically implanted into the striatum of a rat under anesthesia.

-

After a recovery period, a microdialysis probe is inserted through the guide cannula in the conscious, freely moving animal.

-

-

Microdialysis Procedure:

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Stimulation and Antagonism:

-

Basal levels of aspartate are established from the initial samples.

-

Sulphated cholecystokinin octapeptide (CCK-8S) is infused through the microdialysis probe to stimulate aspartate release.

-

In antagonist studies, L-368,935 is administered systemically (e.g., i.p. or i.v.) prior to the CCK-8S infusion.

-

-

Sample Analysis:

-

The concentration of aspartate in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with fluorescence detection.

-

-

Data Analysis:

-

The change in extracellular aspartate concentration in response to CCK-8S, with and without L-368,935 pre-treatment, is determined.

-

Mouse Ex Vivo Binding Assay

This assay is used to confirm the central nervous system activity of L-368,935 by measuring its occupancy of brain CCK-B receptors after systemic administration.

Methodology:

-

Drug Administration:

-

L-368,935 is administered to mice via a systemic route (e.g., intravenous or oral).

-

-

Brain Tissue Collection:

-

At a designated time point after drug administration, the mice are euthanized.

-

A transcardiac perfusion with saline may be performed to remove blood from the brain.

-

The brain is rapidly removed, and the cortex is dissected.

-

-

Homogenate Preparation and Binding Assay:

-

The brain tissue is homogenized as described in the CCK-B Receptor Binding Assay (Section 4.1).

-

The homogenate is then incubated with a saturating concentration of a radiolabeled CCK-B ligand (e.g., [¹²⁵I]Bolton-Hunter CCK-8).

-

The amount of specific binding is determined as previously described.

-

-

Data Analysis:

-

The receptor occupancy by L-368,935 is calculated by comparing the specific binding in the brains of drug-treated animals to that in vehicle-treated controls. The ED50 (the dose that produces 50% receptor occupancy) can then be determined.

-

Experimental Workflows

Workflow for In Vivo Gastric Acid Secretion Assay

Caption: Workflow for the in vivo gastric acid secretion experiment.

Workflow for In Vivo Microdialysis Experiment

Caption: Workflow for the in vivo microdialysis experiment.

Conclusion

L-368,935 is a valuable pharmacological tool for investigating the roles of the CCK-B receptor in both the central nervous system and peripheral tissues. Its high potency and selectivity have enabled researchers to dissect the involvement of this receptor in various physiological processes, including gastric acid secretion, anxiety, and neurotransmitter release. The experimental protocols detailed in this guide provide a framework for the continued use and characterization of L-368,935 and other CCK-B receptor antagonists in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pentagastrin? [synapse.patsnap.com]

- 4. Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer - MedCrave online [medcraveonline.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. CCK-B receptor-mediated stimulation of polyphosphoinositide turnover in GH3 pituitary cells in response to cholecystokinin and pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. ebm-journal.org [ebm-journal.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

L-368,935: A Technical Overview of a Cholecystokinin Receptor Antagonist

It is important to note a potential point of clarification. While this document focuses on L-368,935, a cholecystokinin (CCK) receptor antagonist, a similarly named compound, L-368,899, is a well-characterized oxytocin receptor antagonist. Researchers should ensure they are referencing the correct molecule for their specific application.

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of L-368,935, a potent and selective antagonist of cholecystokinin (CCK) receptors. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

L-368,935 is a synthetic, non-peptide small molecule. Its chemical identity and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (R)-1-(3-(1H-tetrazol-5-yl)phenyl)-3-(1-isobutyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)urea | [1] |

| Chemical Formula | C27H26N8O2 | [1] |

| Molecular Weight | 494.55 g/mol | [1] |

| CAS Number | 145878-31-5 | [1] |

Pharmacological Profile

L-368,935 functions as a cholecystokinin (CCK) receptor antagonist.[1] CCK receptors are G-protein coupled receptors (GPCRs) that are primarily divided into two subtypes: CCK-A (or CCK1) and CCK-B (or CCK2).[3][4] These receptors are distributed throughout the gastrointestinal system and the central nervous system, where they mediate a variety of physiological processes.[4]

Signaling Pathways

Cholecystokinin receptors, upon activation by CCK, typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

As an antagonist, L-368,935 would block the initiation of this signaling cascade by preventing CCK from binding to its receptor.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization specifically of L-368,935 are not available in the provided search results. However, general methodologies for studying CCK receptor antagonists can be inferred from studies on similar compounds.

Radioligand Binding Assays

A common method to determine the binding affinity and selectivity of a compound for a specific receptor is through competitive radioligand binding assays.

Objective: To determine the affinity (Ki) of L-368,935 for CCK-A and CCK-B receptors.

General Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing either CCK-A or CCK-B receptors.

-

Radioligand: Use a radiolabeled CCK receptor ligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8).

-

Competition: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (L-368,935).

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are used to determine whether a compound acts as an agonist or an antagonist and to quantify its potency.

Objective: To assess the antagonist activity of L-368,935 at CCK receptors.

General Protocol (e.g., Calcium Mobilization Assay):

-

Cell Culture: Use a cell line stably expressing either the CCK-A or CCK-B receptor.

-

Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Incubation: Incubate the cells with varying concentrations of L-368,935.

-

Agonist Stimulation: Stimulate the cells with a known CCK receptor agonist (e.g., CCK-8).

-

Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: The antagonist effect is determined by the rightward shift of the agonist dose-response curve in the presence of L-368,935. The potency of the antagonist (pA2 value) can be calculated using a Schild plot analysis.

Conclusion

L-368,935 is a cholecystokinin receptor antagonist with a defined chemical structure. While detailed pharmacological data and specific experimental protocols for this particular compound are limited in the public domain, its classification suggests it holds potential as a research tool for investigating the physiological roles of CCK receptors and as a lead compound for the development of novel therapeutics. Further studies are required to fully elucidate its pharmacological profile, including its selectivity for CCK receptor subtypes, its in vivo efficacy, and its pharmacokinetic properties.

References

- 1. medkoo.com [medkoo.com]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 4. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological Profile of L-368,899: A Potent and Selective Oxytocin Receptor Antagonist

A Technical Guide for Researchers

Initial Note on Compound Identification: This document provides a comprehensive overview of the discovery, history, and pharmacological characteristics of L-368,899 , a potent and selective non-peptide oxytocin receptor antagonist. Initial searches for "L-368,935" yielded limited and unrelated results, suggesting a likely typographical error in the query. The vast body of scientific literature points to L-368,899 as the compound of interest for research in oxytocin antagonism.

Introduction

L-368,899 is a non-peptide antagonist of the oxytocin receptor that has been instrumental in elucidating the physiological roles of oxytocin. Developed by Merck, it was initially investigated for its potential therapeutic use in preventing preterm labor.[1] While its clinical development for this indication was not pursued extensively, L-368,899 has become a widely used pharmacological tool in preclinical research to study the central and peripheral effects of oxytocin.[2][3] Its ability to cross the blood-brain barrier has made it particularly valuable for investigating the role of oxytocin in social behaviors.[4]

Discovery and History

L-368,899 emerged from a targeted screening program at Merck aimed at identifying non-peptide, orally active oxytocin antagonists.[1] The development of such compounds was a significant advancement, as previous oxytocin antagonists were peptide-based and thus limited by poor oral bioavailability and metabolic instability. The foundational research describing the synthesis and initial characterization of L-368,899 was published by Williams et al. in the Journal of Medicinal Chemistry in 1994.[5][6] This seminal paper detailed the structure-activity relationships that led to the identification of L-368,899 as a potent and selective antagonist. Following its initial development, L-368,899 underwent Phase I clinical trials for the prevention of preterm labor.[7]

Pharmacological Data

The pharmacological activity of L-368,899 has been characterized through a variety of in vitro and in vivo studies. Its key properties are summarized in the tables below.

Binding Affinity and Selectivity

L-368,899 demonstrates high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin (V1a and V2) receptors.

| Receptor | Species | Assay Type | Affinity (IC₅₀/Kᵢ) | Reference |

| Oxytocin Receptor | Human (uterus) | Radioligand Binding | IC₅₀ = 8.9 nM | [8] |

| Oxytocin Receptor | Rat (uterus) | Radioligand Binding | IC₅₀ = 26 nM | [5] |

| Oxytocin Receptor | Coyote | Radioligand Binding | Kᵢ = 12.38 nM | [2] |

| Vasopressin V1a Receptor | Human | Radioligand Binding | IC₅₀ = 370 nM | [8] |

| Vasopressin V2 Receptor | Human | Radioligand Binding | IC₅₀ = 570 nM | [8] |

| Vasopressin V1a Receptor | Coyote | Radioligand Binding | Kᵢ = 511.6 nM | [2] |

Functional Antagonism

L-368,899 effectively antagonizes oxytocin-induced functional responses in various tissues.

| Assay Type | Species/Tissue | Parameter | Value | Reference |

| Oxytocin-induced uterine contraction | Rat (in vitro) | pA₂ | 8.9 | [8] |

| Oxytocin-induced uterine contraction | Rat (in situ) | ED₅₀ | 0.35 mg/kg (i.v.) | [8] |

Pharmacokinetic Properties

| Species | Parameter | Value | Reference |

| Rat | Oral Bioavailability | 14-18% (5 mg/kg) | [5][7] |

| Dog | Oral Bioavailability | 17-41% (5-33 mg/kg) | [7] |

| Rat & Dog | Half-life (t½) | ~2 hours (i.v.) | [7] |

| Coyote | Time to peak in CSF | 15-30 minutes (i.m.) | [2] |

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol is a generalized representation based on methodologies described in the literature.

Objective: To determine the binding affinity of L-368,899 for the oxytocin receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the oxytocin receptor (e.g., human or rat uterus).

-

Radiolabeled oxytocin analog (e.g., [³H]-oxytocin).

-

L-368,899 at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubate the membrane preparations with a fixed concentration of the radiolabeled oxytocin analog and varying concentrations of L-368,899.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

Objective: To assess the functional antagonist activity of L-368,899 on oxytocin-induced uterine contractions.

Materials:

-

Isolated uterine tissue from rats.

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Isotonic transducer and recording equipment.

-

Oxytocin.

-

L-368,899.

Procedure:

-

Mount strips of uterine tissue in the organ bath and allow them to equilibrate.

-

Record baseline contractile activity.

-

Add oxytocin to the bath to induce uterine contractions and establish a dose-response curve.

-

Wash out the oxytocin and allow the tissue to return to baseline.

-

Incubate the tissue with a specific concentration of L-368,899 for a set period.

-

Re-establish the oxytocin dose-response curve in the presence of L-368,899.

-

Analyze the rightward shift in the oxytocin dose-response curve to calculate the pA₂ value, a measure of antagonist potency.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein coupled signaling pathway of the oxytocin receptor, which is inhibited by L-368,899.

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.

Experimental Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines a typical workflow for an in vivo pharmacokinetic study of L-368,899.

References

- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-368,899 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

The Selective Profile of L-368,935: A Technical Guide to its Affinity for Oxytocin and Vasopressin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935, a non-peptide antagonist, is a pivotal pharmacological tool for investigating the physiological roles of the oxytocin (OT) system. Its utility is intrinsically linked to its binding affinity and selectivity for the oxytocin receptor (OTR) over the closely related vasopressin (AVP) receptors (V1a, V1b, and V2). Understanding this selectivity profile is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting these systems. This technical guide provides a comprehensive overview of the binding characteristics of L-368,935, detailed experimental methodologies for its assessment, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of Receptor Selectivity

The selectivity of L-368,935 is defined by its differential binding affinities for the oxytocin receptor compared to vasopressin receptor subtypes. The following tables summarize the available quantitative data from in vitro studies.

| Compound | Receptor | Species | Assay Type | Affinity (IC50, nM) | Selectivity (Fold vs. OTR) |

| L-368,935 | Oxytocin (OTR) | Human | Radioligand Binding | 8.9 | - |

| L-368,935 | Vasopressin V1a | Human | Radioligand Binding | 370 | ~42 |

| L-368,935 | Vasopressin V2 | Human | Radioligand Binding | 570 | ~64 |

| L-368,935 | Vasopressin V1b | - | - | Data not available | - |

-

Table 1: L-368,935 Binding Affinity (IC50) for Human Oxytocin and Vasopressin Receptors. Data derived from radioligand binding assays using isolated human uterus membranes.

| Compound | Receptor | Species | Assay Type | Affinity (Ki, nM) | Selectivity (Fold vs. OXTR) |

| L-368,935 | Oxytocin (OXTR) | Coyote | Competitive Binding Autoradiography | 12.38 | - |

| L-368,935 | Vasopressin V1a (AVPR1a) | Coyote | Competitive Binding Autoradiography | 511.6 | ~41 |

-

Table 2: L-368,935 Binding Affinity (Ki) for Coyote Oxytocin and Vasopressin V1a Receptors. Data from in vitro studies on coyote brain tissue, indicating a significant selectivity for the oxytocin receptor.[1]

Experimental Protocols: Methodologies for Determining Receptor Affinity

The quantitative data presented above were primarily generated using competitive radioligand binding assays. Below are detailed methodologies representative of those used to characterize L-368,935.

Radioligand Binding Assay (General Protocol)

This protocol outlines the fundamental steps for a competitive binding assay to determine the inhibition constant (Ki) of a test compound like L-368,935.

-

Membrane Preparation:

-

Tissues or cells expressing the receptor of interest (e.g., human uterine tissue for OTR, or cell lines transfected with specific receptor subtypes) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]

-

The homogenate is centrifuged to pellet the membranes.[2]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[2]

-

Protein concentration is determined using a standard method (e.g., BCA assay).[2]

-

-

Competitive Binding Incubation:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]Oxytocin for OTR, or a specific iodinated vasopressin antagonist for AVP receptors).

-

Increasing concentrations of the unlabeled test compound (L-368,935).

-

A fixed amount of the membrane preparation.

-

-

The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[2]

-

-

Separation of Bound and Free Radioligand:

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.[2]

-

The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the unlabeled competitor.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Competitive Binding Autoradiography (as applied to Coyote Brain)

This technique allows for the visualization and quantification of receptor binding in specific anatomical regions.

-

Tissue Preparation:

-

Frozen brain tissue sections (e.g., 20 µm thick) are mounted on microscope slides.[1]

-

-

Incubation:

-

Washing and Drying:

-

Slides are washed in buffer to remove unbound radioligand and then dried.

-

-

Signal Detection and Analysis:

-

The slides are exposed to a phosphor imaging screen or autoradiographic film.

-

The resulting image is digitized, and the density of the signal in specific brain regions is quantified.

-

Competition curves are generated to determine the IC50 and subsequently the Ki values.

-

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the context of L-368,935's mechanism of action and its characterization, the following diagrams are provided.

Caption: Receptor binding selectivity of L-368,935.

Caption: Workflow of a competitive radioligand binding assay.

References

L-368,935 binding affinity and kinetics

An In-depth Technical Guide to the Binding Affinity of L-368,899 (L-368,935), a Non-peptide Oxytocin Receptor Antagonist

Disclaimer: Initial searches for "L-368,935" did not yield specific results. However, extensive information is available for the structurally similar and well-documented oxytocin receptor antagonist, L-368,899 . This guide will focus on the binding characteristics of L-368,899, assuming a likely typographical error in the original query.

This technical guide provides a comprehensive overview of the binding affinity of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding its molecular interactions.

Introduction

L-368,899 is a small molecule, non-peptide antagonist of the oxytocin receptor, which has been instrumental in preclinical research to investigate the role of the oxytocin system in various physiological and behavioral processes.[1] Developed initially as a potential tocolytic agent to prevent preterm labor, its utility has since expanded, particularly in animal research for the selective blockade of neural oxytocin receptors following peripheral administration.[1][2][3] Understanding the binding affinity and kinetics of L-368,899 is crucial for the design and interpretation of these studies.

Binding Affinity of L-368,899

The binding affinity of L-368,899 has been characterized in several species and for different receptor types, primarily the oxytocin receptor (OTR) and the structurally related vasopressin 1a receptor (V1aR). The data consistently demonstrates a high affinity and selectivity for the OTR.

| Species/Tissue | Receptor | Parameter | Value (nM) | Reference |

| Human Uterus | Oxytocin Receptor | IC50 | 26 | [4][5] |

| Rat Uterus | Oxytocin Receptor | IC50 | 8.9 | [4][5] |

| Coyote | Oxytocin Receptor | Kd | 12 | [1] |

| Human Liver | Vasopressin V1a Receptor | IC50 | 510 | [4] |

| Human Kidney | Vasopressin V1a Receptor | IC50 | 960 | [4] |

| Rat Liver | Vasopressin V1a Receptor | IC50 | 890 | [4] |

| Rat Kidney | Vasopressin V1a Receptor | IC50 | 2400 | [4] |

Note on Binding Kinetics: While the binding affinity (IC50 and Kd) of L-368,899 is well-documented, specific data regarding its binding kinetics, such as the association rate constant (k_on) and the dissociation rate constant (k_off), were not available in the reviewed literature.

Selectivity Profile

L-368,899 exhibits a notable selectivity for the oxytocin receptor over the vasopressin 1a receptor. For instance, in coyotes, it was found to be 40 times more selective for the OTR than the V1aR.[1] This selectivity is a critical feature for its use as a pharmacological tool to dissect the specific actions of oxytocin.

Experimental Protocols

While specific, detailed protocols for L-368,899 binding assays were not fully elucidated in the provided search results, a general methodology for a competitive radioligand binding assay can be outlined. This type of assay is commonly used to determine the IC50 value of a test compound.

General Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Tissues or cells expressing the receptor of interest (e.g., human myometrium or recombinant cells expressing OTR) are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

2. Assay Setup:

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-oxytocin) is used at a fixed concentration, typically at or below its Kd value.

-

A range of concentrations of the unlabeled competitor compound (L-368,899) is prepared.

-

Reaction tubes are set up for total binding (radioligand only), non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand), and competitive binding (radioligand and varying concentrations of L-368,899).

3. Incubation:

-

The membrane preparation, radioligand, and competitor are incubated together in the assay buffer.

-

The incubation is carried out for a sufficient time and at a specific temperature to allow the binding to reach equilibrium.

4. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

5. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

6. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR). Its activation leads to a cascade of intracellular events, primarily through the Gq/phospholipase C (PLC) pathway, which L-368,899 inhibits.

References

- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxytocin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

in vitro characterization of L-368,935

An in-depth search for the in vitro characterization of L-368,935 did not yield specific information for a compound with this identifier. The search results did not contain data on its binding affinity, functional activity, or the signaling pathways it modulates. Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and visualizations as requested.

It is possible that "L-368,935" is an internal or non-public compound identifier, or that there may be a typographical error in the name. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases.

If a corrected or alternative identifier is available, a comprehensive technical guide can be compiled, including:

-

Quantitative Data Summary: Tables detailing key metrics such as:

-

Binding Affinity (e.g., Kᵢ, Kₑ)

-

Functional Activity (e.g., IC₅₀, EC₅₀)

-

-

Detailed Experimental Protocols: Step-by-step methodologies for assays used in its characterization, for instance:

-

Radioligand Binding Assays

-

Enzyme-Linked Immunosorbent Assays (ELISAs)

-

Cell-based Functional Assays

-

-

Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and experimental procedures, generated using Graphviz (DOT language) to ensure clarity and adherence to specified formatting guidelines.

Without specific data for L-368,935, the creation of the requested in-depth technical guide is not feasible at this time.

L-368,935: A Technical Guide to its Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of L-368,935, a potent and selective non-peptide oxytocin receptor antagonist, as characterized in various animal models. L-368,935 has been instrumental in elucidating the role of the oxytocin system in a range of physiological and behavioral processes.

Core Mechanism of Action: Oxytocin Receptor Antagonism

L-368,935 exerts its pharmacological effects by competitively binding to the oxytocin receptor (OXTR), thereby preventing the endogenous ligand, oxytocin, from activating its downstream signaling pathways. This blockade of oxytocin signaling is the foundation of its observed effects in animal studies, which span from inhibiting uterine contractions to modulating social behaviors. The selectivity of L-368,935 for the oxytocin receptor over the structurally related vasopressin 1a receptor (AVPR1a) has been a key attribute in its utility as a research tool.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative parameters of L-368,935's pharmacodynamics across different animal models.

Table 1: Receptor Binding Affinity and Selectivity

| Animal Model | Receptor | Binding Affinity (Ki) | Selectivity (OXTR vs. AVPR1a) | Reference |

| Coyote | Oxytocin Receptor (OXTR) | 12 nM | 40-fold | [1] |

| Coyote | Vasopressin 1a Receptor (AVPR1a) | - | - | [1][2] |

| Human | Uterine Oxytocin Receptor | - | High | [3] |

Table 2: In Vivo Pharmacodynamic Effects

| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Rhesus Monkey | 1 mg/kg | Intravenous (IV) | Accumulation in limbic brain areas (hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus) | [4] |

| Rhesus Monkey | 1 or 3 mg/kg | Intravenous (IV) | Reduced or eliminated interest in infant and sexual behavior | [4] |

| Pregnant Rhesus Monkey | - | - | Inhibition of spontaneous nocturnal uterine contractions | [3] |

| Male Mice | 3 mg/kg | Intraperitoneal (IP) | Impaired sex preference | [5] |

| Rat | - | Intravenous (IV) & Intraduodenal | Blockade of oxytocin-stimulated uterine activity | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the pharmacodynamics of L-368,935.

Competitive Binding Autoradiography in Coyote Brain Tissue

This protocol was employed to determine the binding affinity and selectivity of L-368,935 for oxytocin and vasopressin receptors in the coyote brain.[2]

-

Tissue Preparation:

-

Frozen, unfixed coyote brains were coronally sectioned into 5 slabs and stored at -80°C.

-

20-micron thick slices were cut on a cryostat, mounted on microscope slides, and stored at -80°C with desiccant until use.

-

-

Competitive Binding Assay:

-

Brain slices were incubated with a consistent concentration of a radioligand specific for either the oxytocin receptor (¹²⁵I-ornithine vasotocin analog, ¹²⁵I-OVTA) or the vasopressin 1a receptor (¹²⁵I-linear vasopressin antagonist, ¹²⁵I-LVA).

-

Increasing concentrations of L-368,935 were added to compete with the radioligand for receptor binding.

-

-

Quantification and Analysis:

-

Binding density of the radioligand was quantified using a calibrated digital densitometry system.

-

Competition curves were generated by plotting the displacement of the radioligand by L-368,935 to determine its binding affinity (Ki) and selectivity.

-

Behavioral Analysis in Rhesus Monkeys

This protocol was designed to assess the effects of peripherally administered L-368,935 on social behaviors in rhesus monkeys.[4]

-

Subjects and Housing:

-

Adult female rhesus monkeys were used in the study.

-

Animals were housed in a manner that allowed for the presentation of social stimuli.

-

-

Drug Administration:

-

L-368,935 was administered intravenously (IV) at doses of 1 or 3 mg/kg.

-

A saline control was also administered.

-

-

Behavioral Testing:

-

Following drug or saline administration, the female monkey's interest in either an infant monkey or her sexual behavior was observed and quantified.

-

The specific behavioral metrics and observation periods were standardized across all test conditions.

-

-

Data Analysis:

-

Behavioral data were compared between the L-368,935 and saline treatment groups to determine the effect of the oxytocin receptor antagonist on social motivation.

-

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding of L-368,935's pharmacodynamics.

Oxytocin Receptor Signaling Pathway and L-368,935 Inhibition

The following diagram illustrates the canonical signaling pathway of the oxytocin receptor and the inhibitory action of L-368,935.

Caption: L-368,935 competitively antagonizes the oxytocin receptor, blocking downstream signaling.

Experimental Workflow for In Vivo Pharmacodynamic Assessment

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of L-368,935 in an animal model.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]

- 3. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

L-368,935: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a non-peptide, selective antagonist of the oxytocin receptor. It was initially investigated for its potential therapeutic application in the management of preterm labor.[1][2] This technical guide provides a comprehensive overview of the available safety and toxicity data for L-368,935 and the closely related compound L-368,899, which is often used interchangeably in scientific literature. The document summarizes key preclinical pharmacokinetic data, outlines standard experimental protocols relevant to its safety assessment, and visualizes the core signaling pathway affected by its mechanism of action.

Preclinical Safety and Toxicity Profile

Pharmacokinetics

Pharmacokinetic studies of the closely related compound L-368,899 were conducted in rats and dogs, the two primary species utilized for toxicology assessments.[3][4] The compound demonstrated oral bioavailability in these species, a critical characteristic for its intended therapeutic use.[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters for L-368,899 [3][5]

| Parameter | Species | Dose and Route | Value |

| Half-life (t½) | Rat | 1, 2.5, 10 mg/kg IV | ~2 hours |

| Dog | 1, 2.5, 10 mg/kg IV | ~2 hours | |

| Plasma Clearance | Rat | 1, 2.5 mg/kg IV | 23-36 mL/min/kg |

| Dog | 1, 2.5, 10 mg/kg IV | 23-36 mL/min/kg | |

| Volume of Distribution (Vdss) | Rat | 1, 2.5, 10 mg/kg IV | 2.0-2.6 L/kg |

| Dog | 1, 2.5, 10 mg/kg IV | 3.4-4.9 L/kg | |

| Oral Bioavailability | Rat (female) | 5 mg/kg PO | 14% |

| Rat (male) | 5 mg/kg PO | 18% | |

| Rat (male) | 25 mg/kg PO | 41% | |

| Dog | 5 mg/kg PO | 17% | |

| Dog | 33 mg/kg PO | 41% |

Note: The pharmacokinetics of L-368,899 were found to be dose-dependent, with plasma levels increasing more than proportionally with escalating oral doses, suggesting saturation of metabolic pathways.[3]

Selectivity

L-368,935 is characterized by its high selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2).[6][7] This selectivity is a crucial aspect of its safety profile, as off-target effects on the vasopressin system could lead to undesirable cardiovascular or renal effects. In studies with the related compound L-368,899, it was found to be over 40 times more selective for the oxytocin receptor than for vasopressin receptors.[6][8]

Clinical Safety and Tolerability

L-368,899, the closely related compound to L-368,935, progressed to Phase I clinical trials for the prevention of preterm labor.[1][3] Reports from these early human studies indicate that the compound was "generally well-tolerated" when administered intravenously.[1] Furthermore, it demonstrated significant plasma levels following oral administration.[1] In these trials, L-368,899 was shown to effectively block oxytocin-stimulated uterine activity in postpartum women.[1] Detailed tables of adverse events from these Phase I trials are not publicly available.

Experimental Protocols

Specific, detailed experimental protocols for the toxicology studies of L-368,935 are not published. However, based on the era of its development and standard regulatory guidelines (e.g., from the International Council for Harmonisation - ICH), the preclinical safety assessment would have included a battery of studies to define its toxicity profile. The following sections describe the likely methodologies for these key experiments.

Acute Toxicity Studies

Objective: To determine the potential for toxicity after a single high dose of the substance and to estimate the median lethal dose (LD50).

Methodology:

-

Species: Typically conducted in two mammalian species, often rats and mice.

-

Dosing: A single dose of L-368,935 would be administered via the intended clinical route (oral) and a parenteral route (e.g., intravenous) for comparison. A range of doses would be used to establish a dose-response relationship for toxicity.

-

Observation Period: Animals would be observed for a period of 14 days for signs of toxicity, including changes in behavior, weight, and for mortality.

-

Endpoints: The primary endpoint would be the calculation of the LD50. At the end of the observation period, a gross necropsy of all animals would be performed to identify any target organs of toxicity.

Repeated-Dose Toxicity Studies (Subchronic and Chronic)

Objective: To characterize the toxicological profile of L-368,935 following repeated administration over a prolonged period and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Methodology:

-

Species: Conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog), as suggested by the pharmacokinetic data.[3]

-

Dosing: L-368,935 would be administered daily for a specified duration (e.g., 28 days or 90 days for subchronic studies). At least three dose levels (low, mid, high) and a control group would be included.

-

In-life Assessments: Regular monitoring of clinical signs, body weight, food consumption, and detailed clinical observations.

-

Terminal Assessments: At the end of the dosing period, blood samples would be collected for hematology and clinical chemistry analysis. A comprehensive necropsy would be performed, with organ weights recorded. A full range of tissues would be collected for histopathological examination.

Developmental and Reproductive Toxicology (DART) Studies

Objective: To evaluate the potential effects of L-368,935 on fertility, embryonic and fetal development, and pre- and postnatal development.

Methodology:

-

Fertility and Early Embryonic Development: Male and female rats would be dosed before and during mating to assess effects on reproductive performance.

-

Embryo-fetal Development: Pregnant animals (typically rats and rabbits) would be dosed during the period of organogenesis. Fetuses would be examined for external, visceral, and skeletal malformations.

-

Pre- and Postnatal Development: Pregnant and lactating animals would be dosed, and the effects on the mothers and the growth and development of the offspring would be evaluated.

Signaling Pathway and Experimental Workflow

Oxytocin Receptor Signaling Pathway

L-368,935 exerts its pharmacological effect by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by oxytocin binding to its receptor is the Gq/11 pathway, which leads to an increase in intracellular calcium and subsequent smooth muscle contraction.

Caption: Oxytocin receptor signaling and the inhibitory action of L-368,935.

General Workflow for Preclinical Safety Assessment

The preclinical safety evaluation of a compound like L-368,935 follows a structured workflow designed to meet regulatory requirements for an Investigational New Drug (IND) application.

Caption: A generalized workflow for the preclinical safety assessment of L-368,935.

Conclusion

L-368,935 is a selective oxytocin receptor antagonist with demonstrated oral bioavailability in preclinical species. Early clinical data suggests it is well-tolerated in humans. While specific quantitative data from dedicated toxicology studies are not publicly available, the pharmacokinetic profile and the general safety information supported its initial clinical development. The primary mechanism of action involves the blockade of the Gq/PLC signaling pathway, preventing oxytocin-induced smooth muscle contraction. Further research into the detailed safety and toxicity of L-368,935 would be beneficial for a complete understanding of its risk-benefit profile.

References

- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for L-368,935 in Behavioral Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1] In behavioral neuroscience, it serves as a critical pharmacological tool to investigate the endogenous roles of oxytocin in modulating a wide array of social and affective behaviors. By blocking the binding of oxytocin to its receptor, L-368,935 allows researchers to elucidate the necessity of oxytocin signaling in processes such as social recognition, maternal care, sexual behavior, and anxiety-like behaviors.[2][3] Its ability to penetrate the blood-brain barrier and accumulate in limbic brain areas makes it particularly valuable for studying the central mechanisms of oxytocin action.[4]

These application notes provide a comprehensive overview of the use of L-368,935 in behavioral research, including its mechanism of action, established experimental protocols, and a summary of key quantitative findings.

Mechanism of Action

L-368,935 functions by competitively binding to the oxytocin receptor, thereby preventing its activation by the endogenous ligand, oxytocin.[5][6] The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11 proteins. This coupling initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses that underpin oxytocin's behavioral effects. L-368,935's blockade of the OTR inhibits these downstream pathways.[4][7][8]

Oxytocin Receptor Signaling Pathway

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,935.

Quantitative Data Summary

The following tables summarize the quantitative data from key behavioral studies that have utilized L-368,935 to investigate its effects on various social and affective behaviors in rodents.

Table 1: Effects of L-368,935 on Social Behavior in Rodents

| Animal Model | Behavioral Paradigm | L-368,935 Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Male C57BL/6J Mice | Tube Test for Social Rank | 10 | Intraperitoneal (IP) | Did not affect the rank of first-place mice but caused rank fluctuations in second-place mice. | [3] |

| Male C57BL/6J Mice | Sex Preference Test | 3 and 10 | Intraperitoneal (IP) | Dose-dependently impaired sex preference in male mice. | [3] |

| Male C57BL/6J Mice | Social Preference Test | 10 | Intraperitoneal (IP) | No significant effect on the preference for a male mouse over a novel object. | [3] |

| Male Long-Evans Rats | Sexual Motivation Test | 1 | Intraperitoneal (IP) | Decreased the amount of time spent with a sexually receptive female. | [2] |

| Adolescent Male Sprague-Dawley Rats | Social Interaction Test | 5 | Intraperitoneal (IP) | Increased social avoidance in rats that had undergone social instability stress. | [8] |

Table 2: Effects of L-368,935 on Anxiety-Related and Other Behaviors

| Animal Model | Behavioral Paradigm | L-368,935 Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Female Long-Evans Rats | Risky Decision-Making Task | 1, 3, and 10 | Intraperitoneal (IP) | Caused a dose-dependent reduction in preference for a large, risky reward. | [7] |

| Male Long-Evans Rats | Risky Decision-Making Task | 1, 3, and 10 | Intraperitoneal (IP) | No effect on task performance. | [7] |

| Rhesus Monkeys | Maternal and Sexual Behavior | 1 and 3 | Intravenous (IV) | Reduced or eliminated interest in infants and sexual behavior. | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a guide for researchers designing their own studies.

Protocol 1: Social Preference Test in Mice

This protocol is adapted from standardized procedures for assessing social deficits in mouse models.[9][10]

Objective: To assess the preference of a subject mouse for a novel social stimulus versus a novel non-social stimulus.

Materials:

-

Three-chambered social preference apparatus

-

Subject mice (e.g., C57BL/6J)

-

Stranger mice (unfamiliar, same sex and strain as subject mice)

-

Novel, non-social objects

-

L-368,935 solution

-

Vehicle solution (e.g., saline)

-

Syringes and needles for injection

-

Video recording and analysis software

Workflow:

Caption: Workflow for the social preference test using L-368,935.

Procedure:

-

Acclimatization: Allow all mice (subjects and strangers) to acclimate to the testing room for at least 30 minutes before the experiment begins.

-